2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJZEAQYHKPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Fluoro-4-Methoxybenzene
The benzene ring is sulfonated using chlorosulfonic acid under controlled conditions. A patent by AIRGUHWFPNVSFZ-UHFFFAOYSA-N (EP1761528B1) details analogous sulfonation of substituted pyridines, where chlorosulfonic acid at 0–5°C yields sulfonic acids. Applied to 3-fluoro-4-methoxybenzene, this method produces 3-fluoro-4-methoxybenzenesulfonic acid, which is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (sulfonation) |
| Reagents | ClSO₃H, PCl₅ |
| Solvent | Dichloromethane |
| Yield (Theoretical) | 85–90% |
Preparation of 2-(Aminomethyl)-4-(Methylsulfanyl)Butan-2-Ol
Thiol-Epoxide Ring-Opening Strategy
A method adapted from Ambeed’s synthesis of 3-fluoro-4-cyanopyridine derivatives employs nucleophilic epoxide opening. Here, 4-(methylsulfanyl)butane-1,2-epoxide reacts with methylamine to yield 2-(aminomethyl)-4-(methylsulfanyl)butan-2-ol.
Optimized Protocol
- Epoxide Synthesis : 4-(Methylsulfanyl)but-2-ene is oxidized with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the epoxide.
- Ring Opening : The epoxide reacts with methylamine in ethanol at 50°C for 12 hours.
Analytical Data
- LC-MS : m/z = 178.1 [M+H]⁺ (consistent with theoretical mass)
- ¹H NMR (300 MHz, CDCl₃): δ 1.45 (s, 2H, OH), 2.10 (s, 3H, SCH₃), 3.20 (d, 2H, CH₂NH₂).
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Condensation
The final step involves reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-(aminomethyl)-4-(methylsulfanyl)butan-2-ol. A procedure from EP1761528B1 for pyrimidine sulfonamides uses triethylamine (TEA) as a base in tetrahydrofuran (THF).
Procedure
- Dissolve 2-(aminomethyl)-4-(methylsulfanyl)butan-2-ol (1.0 equiv) in anhydrous THF.
- Add TEA (1.2 equiv) and cool to 0°C.
- Slowly add 3-fluoro-4-methoxybenzenesulfonyl chloride (1.1 equiv) in THF.
- Stir at room temperature for 6 hours.
Workup
- Extract with ethyl acetate, wash with 1M HCl and brine.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 72–78%
Purity (HPLC) : ≥98%
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Direct Coupling
An alternative employs Mitsunobu conditions to couple preformed sulfonamide alcohols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 3-fluoro-4-methoxybenzenesulfonamide reacts with 4-(methylsulfanyl)butane-1,2-diol.
Limitations : Lower yield (55–60%) due to competing elimination.
Reductive Amination Pathway
4-(Methylsulfanyl)butan-2-one reacts with 3-fluoro-4-methoxybenzenesulfonamide in the presence of sodium cyanoborohydride (NaBH₃CN). While feasible, this method requires strict pH control and yields ≤65%.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability Assessment
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
- Accelerated Stability Study : No degradation after 6 months at 25°C (relative humidity 60%).
Industrial-Scale Considerations and Challenges
Solvent Recovery and Waste Management
Large-scale syntheses require THF and dichloromethane recycling, as highlighted in EP1761528B1’s emphasis on solvent reuse.
Byproduct Formation
Competing N-alkylation during sulfonamide coupling is mitigated by maintaining low temperatures (0–5°C) and using excess sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The methylsulfanyl group can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
4-Dimethylaminoazobenzene and Derivatives ()
- Structure: Features a dimethylamino-substituted azo dye.
- Key Findings: Methyl substituents on the aromatic ring inversely correlate with carcinogenicity and binding time to hepatic proteins. For example, 3′-methyl-4-dimethylaminoazobenzene (high carcinogenicity, relative activity = 10–12) reaches peak liver binding in ~2 weeks, whereas 4′-methyl derivatives (activity <1) require ≥21 weeks . Relevance to Target Compound: The 3-fluoro-4-methoxy substituents in the target may similarly modulate metabolic stability or binding kinetics. Fluorine’s electronegativity could enhance metabolic resistance, while methoxy may improve solubility.
2-(3-Chloro-4-fluorophenyl)butan-2-ol ()
Sulfonamide-Containing Compounds
Sulfonylurea Herbicides ()
- Examples : Metsulfuron-methyl (CAS 74223-64-6), Ethametsulfuron-methyl.
- Structure : Triazine-linked sulfonamides with methyl ester termini.
- Comparison :
- The target compound’s benzenesulfonamido group differs from the triazine-based sulfonylureas, which are designed for herbicidal activity via acetolactate synthase inhibition.
- Methylsulfanyl in the target may confer greater stability than the methyl esters in herbicides, which are prone to hydrolysis .
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Structure : A pyrimidine-based methanesulfonamide with a fluorophenyl group.
Physical and Chemical Properties
Aliphatic Alcohols ()
- Examples : 2-Methyl-3-buten-2-ol (bp 98–99°C, d = 0.824), 3-Methyl-2-buten-1-ol (bp 140°C, d = 0.84) .
- Comparison : The target compound’s 4-(methylsulfanyl)butan-2-ol moiety likely increases molecular weight and boiling point (>200°C estimated) compared to these simpler alcohols. The thioether group also reduces polarity, affecting solubility in aqueous media.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Metabolic Stability : The fluorine and methoxy groups in the target compound may delay oxidative metabolism, as seen in fluorinated pharmaceuticals.
- Synthesis Challenges : The methylsulfanyl and sulfonamido groups may require specialized synthetic routes, differing from simpler alcohols or azo dyes.
Biological Activity
Molecular Structure
- Molecular Formula : C₁₁H₁₅FNO₃S
- Molecular Weight : 267.31 g/mol
- IUPAC Name : 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group is crucial for their mechanism of action, which primarily involves the inhibition of bacterial folate synthesis. This compound's structure may enhance its efficacy against various bacterial strains.
Anticancer Potential
Emerging studies suggest that compounds with similar structures to this compound may exhibit anticancer properties. The fluorine and methoxy groups can influence the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the aromatic ring can significantly affect their antibacterial potency. The incorporation of fluorine and methoxy groups was associated with enhanced activity against Gram-positive bacteria.
- Animal Models : In vivo studies have shown that similar compounds can reduce tumor growth in murine models, indicating potential for development as anticancer agents.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Compounds with sulfonamide structures often inhibit dihydropteroate synthase, an enzyme critical in folate synthesis.
- Cell Membrane Disruption : The methylsulfanyl group may contribute to altering cell membrane integrity in target organisms.
Comparative Analysis
A comparative study of related compounds shows varying degrees of biological activity based on structural modifications. The following table summarizes findings from recent research:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 15 |
| Sulfanilamide | 64 | 20 |
| Trimethoprim | 16 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
